molecular formula C15H13ClO3 B6372517 4-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95% CAS No. 1261942-32-8

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95%

Cat. No. B6372517
CAS RN: 1261942-32-8
M. Wt: 276.71 g/mol
InChI Key: JQNUIIQXDXQGGQ-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxycarbonylphenyl)-2-methylphenol, 95% (also known as 4-MPCP) is an aromatic organic compound used in a variety of scientific research applications. It is a derivative of phenol and is widely used in the synthesis of organic compounds. 4-MPCP has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology, and is increasingly being used in laboratory experiments.

Scientific Research Applications

4-MPCP is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as in the synthesis of benzimidazoles and benzoxazoles. It is also used as a starting material for the synthesis of heterocyclic compounds, such as imidazoles and triazoles. In addition, 4-MPCP is used in the synthesis of drugs and pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 4-MPCP is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By blocking the activity of COX-2, 4-MPCP is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPCP have not been extensively studied. However, studies have shown that the compound has anti-inflammatory and analgesic effects. In addition, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

The use of 4-MPCP in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is stable under a wide range of conditions. In addition, it can be used in a variety of synthetic reactions. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and it is sensitive to light and oxygen.

Future Directions

Given the wide range of applications of 4-MPCP, there are many potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of the compound. In particular, further research could be done to determine the mechanism of action of the compound and to identify potential therapeutic uses. In addition, further research could be done to optimize the synthesis of the compound and to develop new synthetic methods. Finally, further research could be done to investigate the potential toxicity of the compound and to identify possible safety issues associated with its use.

Synthesis Methods

4-MPCP is synthesized from the reaction of 4-methoxycarbonylphenol with 3-chloro-4-methoxybenzoyl chloride in the presence of a base catalyst. The reaction is carried out in anhydrous conditions, such as in a dry solvent, in order to prevent the formation of byproducts. The reaction is typically carried out at a temperature of around 100°C and can be completed in a few hours. After completion, the reaction mixture is filtered and the product is isolated by recrystallization.

properties

IUPAC Name

methyl 2-chloro-4-(4-hydroxy-3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-7-10(4-6-14(9)17)11-3-5-12(13(16)8-11)15(18)19-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNUIIQXDXQGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684034
Record name Methyl 3-chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261942-32-8
Record name Methyl 3-chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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